molecular formula C17H20FN3O B2868102 2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1251610-31-7

2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2868102
CAS No.: 1251610-31-7
M. Wt: 301.365
InChI Key: GIVWTYMUKOSLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a cyclopropyl group at position 2 and a piperidin-4-yl moiety at position 3. The 1,3,4-oxadiazole scaffold is well-documented for its pharmacological relevance, including antimicrobial, enzyme inhibitory, and receptor-binding activities . This compound’s structural uniqueness lies in its fluorinated aromatic substituent, which may influence binding affinity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

2-cyclopropyl-5-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c18-15-3-1-2-12(10-15)11-21-8-6-14(7-9-21)17-20-19-16(22-17)13-4-5-13/h1-3,10,13-14H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVWTYMUKOSLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}F1_{1}N4_{4}O1_{1}
  • Molecular Weight : 302.34 g/mol
  • IUPAC Name : 2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole

Biological Activity Overview

Compounds containing the oxadiazole moiety have been reported to exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have indicated that oxadiazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to 2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50_{50} values in the micromolar range .
  • Antimicrobial Properties : Oxadiazole derivatives are known for their antimicrobial activities. Research has shown that these compounds can inhibit the growth of bacteria and fungi effectively .

The biological mechanisms through which 2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole exerts its effects may include:

  • Apoptosis Induction : The compound may activate apoptotic pathways by increasing the expression of pro-apoptotic proteins such as p53 and caspases .
  • Inhibition of Key Enzymes : Similar derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and survival, such as PARP1 .

Case Studies and Research Findings

Several studies have investigated the biological activity of oxadiazole derivatives similar to 2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole:

StudyFindings
Dhumal et al. (2016)Reported significant cytotoxicity against Mycobacterium bovis BCG using oxadiazole derivatives .
MDPI (2020)Noted that certain oxadiazole compounds exhibited IC50_{50} values lower than standard chemotherapeutics like doxorubicin against leukemia cell lines .
PMC (2021)Found that oxadiazole derivatives showed broad-spectrum antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole and related 1,3,4-oxadiazole derivatives:

Compound Substituents Key Biological Activities Synthetic Pathway References
2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole Cyclopropyl (C2), 3-fluorobenzyl-piperidin-4-yl (C5) Inferred: Potential CNS/antibacterial activity (structural analogy to fluorinated analogs) Likely involves cyclization of hydrazide intermediates with CS₂/KOH N/A
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole 4-Chlorophenylsulfonyl-piperidin-4-yl (C5), mercapto (C2) Antibacterial (MIC: 12.5–50 μg/mL), lipoxygenase inhibition (IC₅₀: 18.2 μM) Cyclization of carbohydrazide with CS₂/KOH; S-alkylation with halides
2-Cyclopropyl-5-[2-(thiophen-2-yl)propan-2-yl]-1,3,4-oxadiazole (Compound 23) Cyclopropyl (C2), thiophene-propan-2-yl (C5) Not explicitly stated; likely optimized for solubility/kinetics (thiophene substitution) Trifluoromethanesulfonic anhydride-mediated activation, nucleophilic substitution
5-(1-(4-Tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol (Compound 3) Tosyl-piperidin-4-yl (C5), mercapto (C2) Antibacterial (MIC: 25–100 μg/mL), α-glucosidase inhibition (IC₅₀: 28.7 μM) Hydrazide cyclization with CS₂/KOH; S-alkylation
1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1H-indazole oxalate 3-Methoxypropyl-piperidin-4-yl (C5), isopropyl-indazole (C3) Selective 5-HT4 receptor ligand (Alzheimer’s, schizophrenia) Multi-step synthesis involving sulfonylation and cyclization

Key Observations :

Substituent Impact on Activity :

  • The 3-fluorobenzyl group in the target compound may enhance blood-brain barrier penetration compared to tosyl or chlorophenylsulfonyl groups, which are bulkier and more polar .
  • Mercapto (SH) substituents (e.g., in Compound 3) improve enzyme inhibitory activity (e.g., α-glucosidase IC₅₀: 28.7 μM) but reduce metabolic stability compared to alkyl/aryl substituents .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for Compound 3 and 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole , involving cyclization of piperidin-4-yl carbohydrazides with CS₂/KOH .
  • Thiophene -containing analogs (e.g., Compound 23) require specialized reagents like trifluoromethanesulfonic anhydride, increasing synthetic complexity .

Biological Performance :

  • Tosyl and chlorophenylsulfonyl derivatives exhibit broad-spectrum antibacterial activity (MIC: 12.5–100 μg/mL) but weaker enzyme inhibition than mercapto analogs .
  • The 3-methoxypropyl substituent in the 5-HT4 ligand highlights the role of ether linkages in receptor specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.